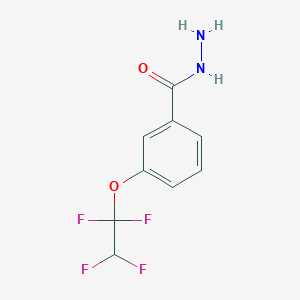
3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid
Übersicht
Beschreibung
Benzofuran derivatives, including 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid, are significant due to their potential applications in various fields such as pharmaceuticals, materials science, and organic chemistry. The interest in these compounds is driven by their complex molecular structure and the diverse chemical reactions they undergo, which can lead to novel properties and functionalities.
Synthesis Analysis
The synthesis of benzofuran derivatives often involves Lewis acid-catalyzed reactions, starting from acrolein dimer and 1,3-dicarbonyl compounds. A method for synthesizing 2,3-disubstituted benzofurans has been demonstrated, utilizing N-bromosuccinimide as an oxidizing agent in the presence of a Lewis acid catalyst. This process has been applied in the synthesis of commercial drug molecules, highlighting its relevance to the compound (Huang et al., 2019).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by significant interactions, including hydrogen bonding and π-π interactions. These interactions contribute to the stability and reactivity of these compounds. For example, the structure of 1-benzofuran-2,3-dicarboxylic acid demonstrates intramolecular hydrogen bonding and layered π-π stacking, indicative of the complex structural dynamics that may also be present in our compound of interest (Titi & Goldberg, 2009).
Chemical Reactions and Properties
Benzofuran derivatives undergo various chemical reactions, including cocrystallization with bases, which leads to the formation of discrete hydrogen-bonded ion-pair entities. These reactions are crucial for modifying the chemical properties of these compounds for specific applications. The ability to form supramolecular adducts with different organic and inorganic cations is a notable property (Goldberg, 2009).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular interactions. For instance, the crystal structure analysis of certain benzofuran derivatives reveals the presence of C—H⋯π interactions and pi-pi stacking, which can affect the material's physical state and solubility (Choi et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are closely tied to the structural features of benzofuran derivatives. The presence of electron-donating or electron-withdrawing groups can significantly alter these properties. For example, the oxidation of specific benzofuran derivatives with 3-chloroperoxybenzoic acid leads to compounds with unique chemical behaviors, indicative of the potential chemical versatility of the target compound (Choi et al., 2008).
Wissenschaftliche Forschungsanwendungen
Natural Sources and Bioactivity
Benzofuran compounds, including derivatives similar to the compound , are ubiquitous in nature and exhibit a broad spectrum of biological activities. These activities include anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The synthesis of complex benzofuran derivatives has been achieved through novel methods, highlighting their potential as natural drug lead compounds (Miao et al., 2019).
Antimicrobial Applications
Benzofuran derivatives have shown promising results as antimicrobial agents. Their efficacy against a variety of bacterial (Gram-positive and Gram-negative) and fungal microorganisms has been highlighted, with some derivatives displaying potent activity comparable to or exceeding that of reference antibiotic drugs (Abbas & Dawood, 2022). This makes them strong candidates for the development of new antimicrobial therapies.
Pharmacological Potential in Neuroprotection and Anti-Inflammatory Activities
Some benzofuran derivatives have been identified as potential neuroprotective or anti-inflammatory agents. Their mechanisms of action and potential therapeutic applications in treating neurodegenerative diseases and inflammation have been explored, highlighting the versatility of benzofuran derivatives in drug development (Hiremathad et al., 2015).
Antioxidant Properties
The antioxidant properties of carboxylic acids and their derivatives, including benzofuran compounds, have been studied extensively. These compounds exhibit significant antioxidant activity, which is crucial for combating oxidative stress and may have implications for diseases characterized by oxidative damage (Godlewska-Żyłkiewicz et al., 2020).
Emerging Therapeutic Applications
Benzofuran derivatives are being explored for their potential in various therapeutic applications beyond their antimicrobial and antioxidant properties. This includes their use in the treatment of cancer, viral infections, and other conditions where their biological activities can be leveraged for therapeutic benefit (Dawood, 2019).
Eigenschaften
IUPAC Name |
3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-6-9-7(13)4-12(2,3)5-8(9)16-10(6)11(14)15/h4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDCUKXUYOTTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377903 | |
| Record name | 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid | |
CAS RN |
121625-80-7 | |
| Record name | 4,5,6,7-Tetrahydro-3,6,6-trimethyl-4-oxo-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121625-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



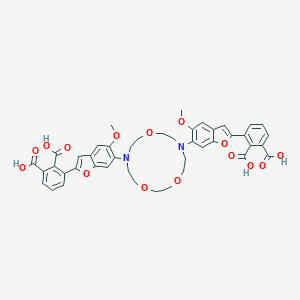
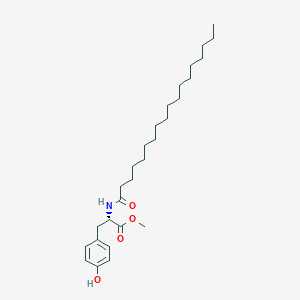
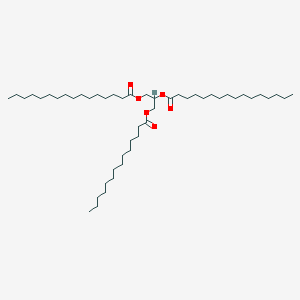
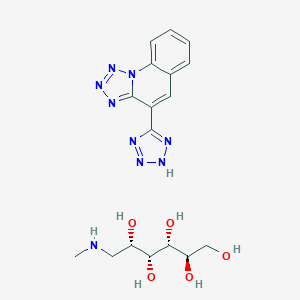
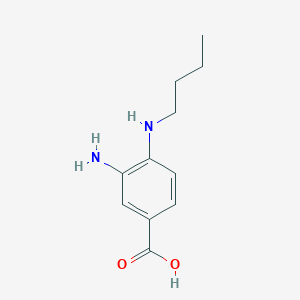
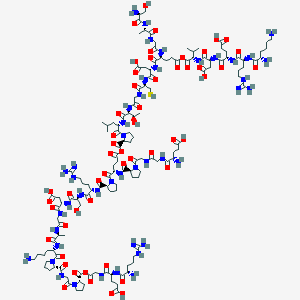

![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
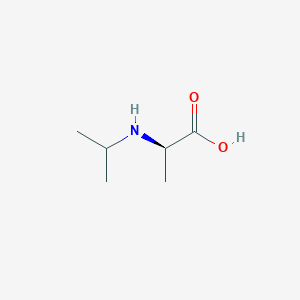
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
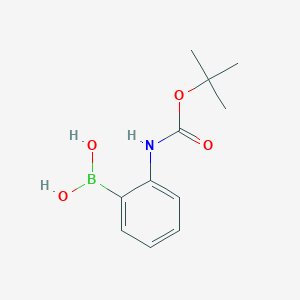
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)
